molecular formula C25H23N5O4 B7706255 5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B7706255
M. Wt: 457.5 g/mol
InChI Key: MWLQNQNODIGRCB-UHFFFAOYSA-N
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Description

The compound 5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a complex organic molecule that features a combination of aromatic rings, piperazine, pyridine, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Piperazine ring formation: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Pyridine ring attachment: The pyridine ring is often introduced through cross-coupling reactions such as Suzuki or Heck coupling.

    Oxadiazole ring formation: The oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and methoxy groups can be oxidized under strong oxidative conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-hydroxyphenyl)-1,2,4-oxadiazole
  • 5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[2-[4-(1,3-benzodioxol-5-yl)piperazin-1-yl]pyridin-3-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O4/c1-31-19-7-4-17(5-8-19)23-27-25(34-28-23)20-3-2-10-26-24(20)30-13-11-29(12-14-30)18-6-9-21-22(15-18)33-16-32-21/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLQNQNODIGRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCN(CC4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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